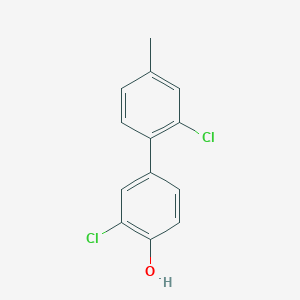
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% (3-C5-CMP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a melting point of 114-115 °C and a density of 1.25 g/cm3. 3-C5-CMP is a highly reactive molecule that has been used in a variety of laboratory experiments, including synthesis, spectroscopy, and catalysis.
Mechanism of Action
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been shown to interact with a variety of biological targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to modulate the activity of certain receptors, such as the 5-HT3 receptor.
Biochemical and Physiological Effects
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the 5-HT3 receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It has a high reactivity, making it suitable for use in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% is highly reactive and can be toxic if not handled properly, making it unsuitable for use in experiments involving human subjects.
Future Directions
The potential applications of 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% are vast and varied. It has potential applications in the development of new drugs and other therapeutics, as well as in the study of enzyme and receptor mechanisms. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the development of new methods of spectroscopy and catalysis, as well as in the study of the metabolism of certain drugs. Finally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has potential applications in the study of the biochemical and physiological effects of various compounds.
Synthesis Methods
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% can be synthesized using a variety of methods, including the reaction of 3-chloro-5-methylphenol with sodium hydroxide and an aqueous solution of hydrochloric acid. The reaction is carried out in an inert atmosphere and yields a white crystalline solid.
Scientific Research Applications
3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in various scientific research applications, including spectroscopy, catalysis, and synthesis. It has been used in the synthesis of various compounds, including peptides and nucleotides, as well as in the study of the properties of enzymes. Additionally, 3-Chloro-5-(3-chloro-5-methylphenyl)phenol, 95% has been used in the study of the mechanism of action of certain drugs, such as antifungals and antibiotics.
properties
IUPAC Name |
3-chloro-5-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-9(4-11(14)3-8)10-5-12(15)7-13(16)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUOIJIMKADQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686005 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-5-methylphenyl)phenol | |
CAS RN |
1261920-65-3 |
Source


|
| Record name | 3',5-Dichloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














